2-Chloro-2-(hydroxyimino)acetic acid (CAS 14337-42-9) is a highly reactive, bifunctional alpha-halo oxime primarily procured as a precursor for generating carboxy-substituted nitrile oxides. It features both a carboxylic acid moiety (allowing for direct amide coupling or esterification) and a chloroxime group, which undergoes mild, base-mediated dehydrohalogenation to yield a transient nitrile oxide [1]. This dual functionality makes it a critical building block for the regioselective synthesis of 3-carboxy-isoxazoles, isoxazolines, and 1,2,4-oxadiazoles via [3+2] dipolar cycloadditions. In industrial and pharmaceutical procurement, it is prioritized over simpler oximes because it enables the single-step installation of a functionalized heterocycle without requiring harsh oxidative conditions, making it indispensable for synthesizing conformationally constrained amino acids and metabotropic glutamate receptor (mGluR) modulators [2].
Substituting 2-chloro-2-(hydroxyimino)acetic acid with standard oximes (such as hydroxyiminoacetic acid) or simpler nitrile oxide precursors (like dichloroformaldoxime) fundamentally disrupts established synthetic pathways. Standard oximes lack the alpha-chloro leaving group necessary for mild, base-triggered nitrile oxide generation, forcing the use of harsh oxidative conditions (e.g., NaOCl) that frequently destroy oxidation-sensitive alkenes or alkynes in the reaction mixture [1]. Conversely, while dichloroformaldoxime successfully generates a nitrile oxide, it lacks the carboxylate handle, yielding 3-chloro-isoxazolines that require complex, low-yield cross-coupling steps to install a carboxylic acid group later. Furthermore, attempting to substitute the free acid with its ethyl ester variant (ethyl 2-chloro-2-(hydroxyimino)acetate) in amide-target syntheses forces a post-cycloaddition saponification step, which frequently causes base-catalyzed ring-opening and degradation of the newly formed, sensitive isoxazoline core [2].
2-Chloro-2-(hydroxyimino)acetic acid allows for the generation of nitrile oxides using only mild bases (e.g., NaHCO3, Ag2CO3, or triethylamine) at ambient temperatures (15–25 °C), achieving cycloaddition yields often exceeding 80% [1]. In contrast, the non-chlorinated analog, hydroxyiminoacetic acid, requires strong stoichiometric oxidants (such as N-chlorosuccinimide or sodium hypochlorite) to generate the same intermediate, which can reduce the yield of the desired cycloadduct to below 40% when reacting with oxidation-sensitive olefins [2].
| Evidence Dimension | Cycloaddition yield with sensitive olefins |
| Target Compound Data | >80% yield using mild base activation (ambient temp) |
| Comparator Or Baseline | Hydroxyiminoacetic acid (<40% yield due to required harsh oxidants) |
| Quantified Difference | Greater than 2-fold increase in yield for oxidation-sensitive substrates |
| Conditions | Base-mediated dehydrohalogenation vs. oxidative dehydrogenation |
Procuring the alpha-chloro variant eliminates the need for harsh oxidants, preserving sensitive functional groups on the target molecule during complex heterocycle synthesis.
When synthesizing 3-carboxy-isoxazolines, using 2-chloro-2-(hydroxyimino)acetic acid directly installs the carboxylate handle at the C3 position in a single [3+2] cycloaddition step. If dichloroformaldoxime is used as a comparator, the reaction yields a 3-chloro-isoxazoline, which subsequently requires a palladium-catalyzed carbonylation or cyanation/hydrolysis sequence to install the carboxylate group, often resulting in a cumulative yield loss of 50-70% across the additional steps [1].
| Evidence Dimension | Steps to 3-carboxy-isoxazoline |
| Target Compound Data | 1 step (direct cycloaddition) |
| Comparator Or Baseline | Dichloroformaldoxime (3 steps: cycloaddition + cross-coupling + hydrolysis) |
| Quantified Difference | Eliminates 2 synthetic steps and avoids 50-70% downstream yield loss |
| Conditions | Synthesis of 3-carboxy-substituted heterocycles |
It drastically shortens synthetic routes for pharmaceutical intermediates by pre-installing the necessary carboxylic acid handle.
For targets requiring an amide linkage at the heterocycle's C3 position, the free acid form of 2-chloro-2-(hydroxyimino)acetic acid can be directly coupled with amines (e.g., via EDCI/HOBt) prior to the cycloaddition step [1]. If the ethyl ester comparator (ethyl 2-chloro-2-(hydroxyimino)acetate) is used, the cycloaddition must occur first, followed by ester saponification. This post-cycloaddition basic hydrolysis frequently causes ring-opening of the sensitive isoxazoline, reducing the final amide yield by up to 50% compared to the amide-first route enabled by the free acid [2].
| Evidence Dimension | Isoxazoline ring integrity during amidation |
| Target Compound Data | Intact ring (amide formed prior to cyclization) |
| Comparator Or Baseline | Ethyl ester precursor (Up to 50% ring degradation during post-cyclization saponification) |
| Quantified Difference | Prevents up to 50% product loss from base-catalyzed ring opening |
| Conditions | Synthesis of C3-amido isoxazolines |
Procuring the free acid allows chemists to sequence amide coupling before ring formation, protecting fragile heterocycles from destructive downstream deprotection steps.
Because it allows for the direct installation of a carboxylate or amide handle, this compound is heavily procured for synthesizing 1,2,4-oxadiazole and isoxazole cores found in metabotropic glutamate receptor (mGluR) modulators. Its ability to undergo mild, base-mediated cycloaddition ensures that complex, functionally dense intermediates survive the ring-forming step [1].
In the development of chiral glutamic acid analogs, the compound is used to perform [3+2] cycloadditions with chiral olefins. The pre-existing carboxylic acid group perfectly mimics the native amino acid's carboxylate terminus, eliminating the need for multi-step post-cycloaddition functionalization [2].
The compound serves as the primary precursor for the controlled dimerization into diethyl furoxan-3,4-dicarboxylate (DFD) and related derivatives. Its clean reactivity with mild bases like silver carbonate or sodium bicarbonate makes it ideal for scaling up NO-donor cardiovascular drug intermediates without the safety hazards of harsh oxidants [3].